3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830546
InChI: InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15-7-8-16(20)11-14(10-15)12-5-4-6-13(9-12)17(21)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid

CAS No.:

Cat. No.: VC15830546

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid -

Specification

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid
Standard InChI InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15-7-8-16(20)11-14(10-15)12-5-4-6-13(9-12)17(21)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H,21,22)
Standard InChI Key VKPDLTRDJGSVMW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O

Introduction

Chemical Identity and Molecular Properties

Structural Composition

The compound’s IUPAC name, 3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid, reflects its intricate architecture . Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.4 g/mol . The structure comprises:

  • A bicyclo[3.2.1]oct-2-ene scaffold, which imposes significant steric constraints.

  • A tert-butoxycarbonyl (Boc) group at the 8-position of the azabicyclic system, serving as a protective moiety for the amine.

  • A benzoic acid substituent at the 3-position of the bicyclic framework, enabling interactions with biological targets via hydrogen bonding or ionic interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.4 g/mol
CAS Number1956324-69-8
SMILESCC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O
InChIKeyVKPDLTRDJGSVMW-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid involves multi-step organic transformations :

  • Formation of the Bicyclic Core: The azabicyclo[3.2.1]oct-2-ene system is typically constructed via intramolecular cyclization reactions. For example, aza-Michael additions or Diels-Alder reactions may be employed to establish the bicyclic framework.

  • Boc Protection: The secondary amine in the bicyclic system is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions during subsequent steps.

  • Introduction of the Benzoic Acid Moiety: A Suzuki-Miyaura coupling or Friedel-Crafts alkylation may link the bicyclic system to the benzoic acid group. Final hydrolysis of ester intermediates yields the carboxylic acid.

Reaction Selectivity and Challenges

The steric bulk of the bicyclic system complicates regioselectivity during functionalization. For instance, cyclization reactions must favor the [3.2.1] bicyclic structure over alternative ring sizes . Additionally, the Boc group’s stability under acidic or basic conditions necessitates careful selection of reaction media.

Structural and Crystallographic Insights

Conformational Analysis

While crystallographic data for this specific compound is limited, analogous bicyclic systems exhibit planar or near-planar geometries due to intramolecular hydrogen bonding . For example, in related benzoic acid derivatives, bifurcated O–H⋯(N,O) hydrogen bonds reduce steric strain, as evidenced by dihedral angles between aromatic rings of ~24° .

Hydrogen Bonding and Crystal Packing

In solid-state structures, carboxylic acid groups often form centrosymmetric dimers via eight-membered {⋯H–O–C=O}₂ synthons . Such interactions may enhance thermal stability and influence solubility .

Compound ClassTarget OrganismMIC (μg/mL)Reference
Thiazolo-triazinonesM. smegmatis50
Pyrazolyl-hydrazino acidsPlatelet production pathwaysN/A

Physicochemical and Pharmacokinetic Considerations

Solubility and Bioavailability

Carboxylic acid derivatives often face poor aqueous solubility, limiting their therapeutic utility . For instance, the free acid form of a related thrombopoietin mimetic has a solubility of ~5 μg/mL, necessitating salt formation (e.g., monoethanolamine) to improve bioavailability . Similar strategies could enhance the pharmacokinetic profile of 3-(8-Boc-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid.

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